3-B]Pyridin-2(1H)-one
Description
3-Bromo-pyridin-2(1H)-one is a brominated derivative of pyridin-2(1H)-one, a heterocyclic compound featuring a six-membered ring with one nitrogen atom and a ketone group. This scaffold is prevalent in medicinal chemistry due to its versatility in forming hydrogen bonds and interacting with biological targets. The bromine substitution at the 3-position enhances electrophilic reactivity, making it a key intermediate for cross-coupling reactions in drug discovery . For example, (S)-3-bromo-5-methoxycarbonyl-1-(1-phenylethyl)pyridin-2(1H)-one (Compound 6) was synthesized via a high-yielding sequence involving aminomethylene intermediates and bromination, demonstrating its utility in chiral molecule synthesis . Pyridin-2(1H)-one derivatives are also recognized for their presence in bioactive agents, including enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]-[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]methyl]-11-(difluoromethyl)-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20F6N4O5S2/c1-9-7-13(26(33)34)39-30-15(9)20-24(48-30)22(43)18(28(45)41-20)17(11-3-5-12(6-4-11)47-32(37)38)19-23(44)25-21(42-29(19)46)16-10(2)8-14(27(35)36)40-31(16)49-25/h3-8,17,26-27,32H,1-2H3,(H2,41,43,45)(H2,42,44,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZLPOEHLAREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=C(C(=O)N3)C(C4=CC=C(C=C4)OC(F)F)C5=C(C6=C(C7=C(S6)N=C(C=C7C)C(F)F)NC5=O)O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20F6N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-B]Pyridin-2(1H)-one typically involves the formation of the pyrazolopyridine core through various synthetic strategies. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired compound . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-B]Pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
a. Analgesic Properties
Research indicates that derivatives of 3-B]Pyridin-2(1H)-one exhibit potent analgesic effects, particularly in models of neuropathic pain. A study demonstrated that a series of 3,5-disubstituted pyridin-2(1H)-ones effectively prevented the development of mechanical allodynia (MA) in rat models. The most active compound from this series was identified as a p38α MAPK inhibitor, which is known to play a role in pain hypersensitivity .
b. Cancer Therapy
this compound derivatives have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors. These receptors are implicated in various cancers due to their role in cell proliferation and survival. Certain derivatives demonstrated significant inhibitory activity against FGFRs, leading to reduced proliferation and increased apoptosis in breast cancer cell lines .
c. Anti-inflammatory Effects
The compound has also shown promise in treating inflammatory conditions. In preclinical models of arthritis, treatment with this compound led to decreased inflammation markers and improved joint function, suggesting its utility in managing chronic inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives typically involves cyclization reactions starting from suitable precursors under controlled conditions. Modifications at various positions on the pyridine ring can significantly alter the biological activity:
| Modification | Biological Activity | Reference |
|---|---|---|
| Methyl group at N position | Increased selectivity for CSF1R | |
| Substitution at C5 position | Enhanced COX inhibition |
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Breast Cancer Model : In a mouse model, administration led to significant tumor size reduction and metastasis inhibition compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
- Inflammation Model : In an arthritis model, treatment resulted in decreased markers of inflammation and improved joint function, indicating potential for chronic inflammatory condition management.
Mechanism of Action
The mechanism of action of 3-B]Pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
Comparison with Similar Compounds
3-Bromo vs. 3-Amino Derivatives
- 3-Bromo-pyridin-2(1H)-one : Bromine at the 3-position facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling diversification into complex pharmaceuticals. For instance, brominated intermediates are critical for synthesizing JAK inhibitors (e.g., tricyclic derivatives in ) .
- 3-Amino-pyridin-2(1H)-one: The amino group introduces hydrogen-bonding capabilities, making these derivatives valuable in peptidomimetics. Compounds like 5-amino-3,4'-bipyridin-(1H)-one (amrinone) are clinically used as cardiotonic agents .
5-Piperazine-Carbonyl Derivatives
Pyridin-2(1H)-ones functionalized with piperazine at the 5-position (e.g., 5-(piperazine-1-carbonyl) derivatives) exhibit enhanced bioavailability and selectivity for targets like eIF4A3. Optimization studies revealed that (S)-enantiomers with para-substituted aryl groups show improved potency (IC₅₀ < 10 nM) and reduced P-glycoprotein efflux, critical for oral dosing .
JAK Inhibition
Tricyclic derivatives like 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one exhibit potent JAK1/2 inhibition (IC₅₀ = 1–10 nM). Substituents such as 4-methylpiperidine enhance selectivity, while reducing lipophilicity improves pharmacokinetics .
Serotonin Reuptake Inhibition
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives demonstrate nanomolar 5-HT reuptake inhibition (e.g., compound 12a: IC₅₀ = 8.2 nM), correlating with antidepressant effects in murine models .
Antiviral and Enzyme Inhibition
Physicochemical Properties
Challenges and Optimization
- P-glycoprotein Efflux : Early 3-phenylpyridin-2(1H)-one derivatives (e.g., 1o) showed high efflux ratios (ER = 25.0), necessitating structural tweaks like introducing polar groups .
- Chirality : Enantioselective synthesis (e.g., (S)-configured derivatives) is critical for optimizing target engagement, as seen in eIF4A3 inhibitors .
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-substituted pyridin-2(1H)-one derivatives, and how do reaction conditions affect yields?
Methodological Answer: Synthesis often involves multi-component reactions (MCRs) or stepwise functionalization. For example:
- Multi-parallel synthesis : Starting from halogenated nicotinic acids (e.g., 2-chloro-4-fluoronicotinic acid), sequential substitution at C-3 and C-4 positions allows diversification .
- Condensation reactions : Formation of the pyridin-2(1H)-one core via in situ ring closure, as seen in library synthesis of kinase inhibitors .
- Bromination strategies : Direct bromination of pyridin-2(1H)-one precursors or incorporation of bromo-substituted intermediates (e.g., 5-bromo-3-(hydroxymethyl) derivatives) .
Key considerations : Solvent polarity, temperature, and catalysts (e.g., Pd for cross-coupling) significantly impact yields. For instance, low solubility of intermediates may require polar aprotic solvents (DMF/DMSO) .
Q. Which spectroscopic techniques are critical for characterizing 3-bromo-pyridin-2(1H)-one derivatives?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., bromo-substitution at C-3 vs. C-5) and tautomeric forms (lactam vs. lactim) .
- Mass spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., Br/Br doublets) .
- IR spectroscopy : Identifies carbonyl stretching frequencies (~1650–1700 cm) for the pyridinone ring .
Example : For 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one, H NMR shows a deshielded hydroxyl proton (δ ~11 ppm) and methylene protons (δ ~4.5 ppm) .
Advanced Research Questions
Q. How can researchers optimize solubility and bioavailability of 3-bromo-pyridin-2(1H)-one derivatives without compromising DPP-4 inhibitory activity?
Methodological Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxymethyl at C-3) to enhance aqueous solubility while maintaining DPP-4 binding affinity .
- Prodrug strategies : Mask polar groups (e.g., esterification of hydroxyls) to improve membrane permeability, with enzymatic cleavage in vivo restoring activity .
- Co-crystallization studies : Use X-ray crystallography to identify solvent-exposed regions for modification without disrupting key hydrogen bonds (e.g., with DPP-4’s catalytic triad) .
Data Insight : Derivatives with logP <3.5 show improved solubility but require balancing steric effects to retain IC values <100 nM for DPP-4 .
Q. What computational strategies are employed to design novel pyridin-2(1H)-one derivatives targeting JAK enzymes?
Methodological Answer:
- Scaffold rigidification : Integrate pyridin-2(1H)-one with tricyclic systems (e.g., imidazo-pyrrolo-pyridinones) to reduce conformational flexibility and enhance JAK1/2 selectivity .
- 3D-QSAR and docking : Use ligand-based models to correlate substituent bulkiness (e.g., trifluoromethyl groups) with JAK2 inhibition (pIC ~8.2) .
- Molecular dynamics (MD) : Simulate survivin dimerization interfaces to guide rigid core designs, improving binding entropy .
Case Study : (±)-cis-3-(4-Methyl-3-(2-oxo-3,6-dihydroimidazo-pyrrolo-pyridin-1-yl)piperidin-1-yl)-3-oxopropanenitrile achieved JAK2 inhibition with >50-fold selectivity over JAK3 .
Q. How should contradictory data on anti-inflammatory vs. cytotoxic effects of 3-bromo-pyridin-2(1H)-one derivatives be reconciled?
Methodological Answer:
- Dose-response profiling : Assess cytotoxicity (e.g., CC in HEK293 cells) alongside anti-inflammatory markers (e.g., TNF-α suppression in macrophages) to identify therapeutic windows .
- Target selectivity screening : Use kinome-wide assays to distinguish DPP-4 inhibition from off-target kinase effects (e.g., JAK/STAT pathways) .
- Mechanistic studies : Evaluate ROS modulation (e.g., Nrf2 activation) to differentiate antioxidant-driven anti-inflammatory effects from apoptosis induction .
Example : A derivative with IC = 120 nM for DPP-4 showed cytotoxicity at 10 μM but reduced IL-6 by 80% at 1 μM, suggesting context-dependent effects .
Q. How do multi-component synthetic approaches enhance structural diversity for kinase inhibitor development?
Methodological Answer:
- Parallel substitution : Exploit orthogonal reactivity of C-3 and C-4 positions using halogenated precursors to generate >50 analogs in a single library .
- Hybrid scaffolds : Combine pyridin-2(1H)-one with chromenone or isoxazole moieties via MCRs, enabling dual kinase/anti-inflammatory activity .
- Late-stage diversification : Introduce bromo groups via Suzuki-Miyaura coupling post-scaffold formation to fine-tune steric and electronic properties .
Yield Optimization : Reactions under microwave irradiation (100°C, 30 min) improved yields by 20–30% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
